molecular formula C16H19NO2 B283701 2-{[3-(Benzyloxy)benzyl]amino}ethanol

2-{[3-(Benzyloxy)benzyl]amino}ethanol

Cat. No.: B283701
M. Wt: 257.33 g/mol
InChI Key: HRCFVAPRZYAOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(Benzyloxy)benzyl]amino}ethanol is a useful research compound. Its molecular formula is C16H19NO2 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

2-[(3-phenylmethoxyphenyl)methylamino]ethanol

InChI

InChI=1S/C16H19NO2/c18-10-9-17-12-15-7-4-8-16(11-15)19-13-14-5-2-1-3-6-14/h1-8,11,17-18H,9-10,12-13H2

InChI Key

HRCFVAPRZYAOAA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CNCCO

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CNCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Next, NaBH4 (3.8 g, 100 mmol) and LiBr (8.7 g, 100 mmol) were added to THF (100 ml), and the mixture was stirred at 80° C. for 1 hour. To this mixture, [(3-benzyloxyphenyl)methylamino]acetic acid ethyl ester (10.8 g) dissolved in THF (20 ml) was added dropwise at room temperature. The mixture was stirred at 80° C. for 5 hours and further at room temperature for 16 hours. After the reaction solvent was evaporated to about half, KH2PO4 (1 M, 200 ml) was slowly added dropwise. The organic layer was extracted with dichloromethane (50 ml) 3 times, dried over Na2SO4 and concentrated to give crude 2-[(3-benzyloxyphenyl)methylamino]ethanol (yield: 10.3 g (90.4%)).
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
[(3-benzyloxyphenyl)methylamino]acetic acid ethyl ester
Quantity
10.8 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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